Cas no 91-01-0 (Benzhydrol)

Benzhydrol is a versatile intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. Its key advantages include its high reactivity, enabling efficient coupling reactions, and stability under controlled conditions, allowing for scalable production. This compound's properties make it an attractive choice for researchers seeking to optimize chemical pathways.
Benzhydrol structure
Benzhydrol structure
Product name:Benzhydrol
CAS No:91-01-0
MF:C13H12O
MW:184.233783721924
MDL:MFCD00004488
CID:34583
PubChem ID:7037

Benzhydrol Chemical and Physical Properties

Names and Identifiers

    • Diphenylmethanol
    • Diphenylcarbinol
    • benzhydryl alcohol
    • Trichlorethyl Benzoquinone
    • Benzhydrol
    • 1,1-diphenylmethanol
    • BENZOHYDROL
    • benzydrol
    • BNEZHYDROL
    • diphenyl methylol
    • diphenyl-methanol
    • hydroxy-diphenyl methane
    • ​MOE-300
    • Diphenhydramine Impurity D
    • Hydroxydiphenylmethane
    • Diphenylmethyl alcohol
    • Diphenyl carbinol
    • alpha-Phenylbenzenemethanol
    • diphenyl methanol
    • Benzenemethanol, .alpha.-phenyl-
    • Benzenemethanol, alpha-phenyl-
    • S4HQ1H8OWD
    • QILSFLSDHQAZET-UHFFFAOYSA-N
    • diphenylmethan-1-ol
    • Benzhydrol, 99%
    • PubChem14509
    • Diphenylmethanol, 99%
    • 1gt5
    • .alpha.-Phenylbenzy
    • Benzhydrol (8CI)
    • α-Phenylbenzenemethanol (ACI)
    • NSC 32150
    • α-Phenylbenzyl alcohol
    • Diphenhydramine Hydrochloride Imp. D
    • MDL: MFCD00004488
    • Inchi: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
    • InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1424379

Computed Properties

  • Exact Mass: 184.08900
  • Monoisotopic Mass: 184.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless needle like crystals.
  • Density: 1.103
  • Melting Point: 65-67 °C (lit.)
  • Boiling Point: 297-298 °C(lit.)
  • Flash Point: 160 °C
  • Refractive Index: 1.599
  • Solubility: 0.52g/l insoluble
  • Water Partition Coefficient: Slightly soluble in water.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
  • PSA: 20.23000
  • LogP: 2.76830
  • Solubility: It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Merck: 1090

Benzhydrol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25
  • RTECS:DC7452000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

Benzhydrol Customs Data

  • HS CODE:2906210000
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Benzhydrol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20463-50.0g
diphenylmethanol
91-01-0 95.0%
50.0g
$50.0 2025-03-21
Enamine
EN300-20463-0.5g
diphenylmethanol
91-01-0 95.0%
0.5g
$21.0 2025-03-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19250-1g
Benzhydrol
91-01-0 97%
1g
0.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-25mg
Benzhydrol
91-01-0
25mg
¥1897.11 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046575-500g
Benzhydrol
91-01-0 98%
500g
¥126.00 2024-04-25
Enamine
EN300-20463-2.5g
diphenylmethanol
91-01-0 95.0%
2.5g
$27.0 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12884-1000g
Benzhydrol, 99%
91-01-0 99%
1000g
¥1256.00 2023-03-10
Oakwood
227720-1g
Diphenylmethanol
91-01-0 98%
1g
$10.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB19250-100g
Benzhydrol
91-01-0 97%
100g
48.00 2021-07-09
Fluorochem
227720-100g
Diphenylmethanol
91-01-0 95%
100g
£10.00 2022-02-28

Benzhydrol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ytterbium ,  Acetyltrimethylsilane Solvents: Tetrahydrofuran
Reference
Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals
Taniguchi, Yuki; Nagafuji, Akihiro; Makioka, Yoshikazu; Takaki, Ken; Fujiwara, Yuzo, Tetrahedron Letters, 1994, 35(37), 6897-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  6 h, 40 °C
Reference
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether ;  5 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  > 1 min, rt
Reference
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ;  8 h, 80 °C
Reference
Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones
Buldurun, Kenan ; Ozdemir, Metin, Journal of Molecular Structure, 2020, 1202,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen ,  18-Crown-6 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride
Reference
Oxidation of fluorene and diphenylmethane in base-oxygen-reducing agent systems
Grigoryan, G. S.; Tovmasyan, V. S.; Malkhasyan, A. Ts.; Martirosyan, G. T.; Beletskaya, I. P., Doklady Akademii Nauk SSSR, 1987, 295(5), 1124-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ;  5 h, 82 °C
Reference
Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities
Buldurun, Kenan ; Turan, Nevin; Mahmoudi, Ghodrat; Bursal, Ercan, Journal of Molecular Structure, 2022, 1262,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ;  30 min, 80 °C
Reference
Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments
Paul, Bhaskar; Chakrabarti, Kaushik; Kundu, Sabuj, Dalton Transactions, 2016, 45(27), 11162-11171

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; Champagne, Pier Alexandre; Benhassine, Yasmine; Paquin, Jean-Francois, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Reference
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; Tomita, Naohito; Ban, Kazuho; Sajiki, Hironao ; Sawama, Yoshinari, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2222720-69-4 ;  2.5 h, 82 °C
Reference
Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones
Kolovou, Evgenia; Peppas, Anastasios; Zacharopoulos, Nikolaos; Koukoulakis, Konstantinos; Bakeas, Evangelos; et al, Inorganic Chemistry Communications, 2018, 92, 64-68

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols
Solic, Ivan; Seankongsuk, Pattarakiat; Loh, Joanna Kejun; Vilaivan, Tirayut; Bates, Roderick W., Organic & Biomolecular Chemistry, 2018, 16(1), 119-123

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine ,  1801329-25-8 ;  15 min, rt → 80 °C
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
Reference
N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions
Iturmendi, Amaia; Garcia, Nestor; Jaseer, E. A.; Munarriz, Julen; Sanz Miguel, Pablo J.; et al, Dalton Transactions, 2016, 45(32), 12835-12845

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  1 h, rt
Reference
Synthesis of adrafinil
Xu, Jie; Peng, Xuedong; Zhang, Mei; Tang, Rupei, Zhongguo Yiyao Gongye Zazhi, 2014, 45(10), 910-912

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine ,  Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ;  22 h, 140 °C
Reference
Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power
Biriukov, Klim O.; Vinogradov, Mikhail M.; Afanasyev, Oleg I.; Vasilyev, Dmitry V.; Tsygankov, Alexey A.; et al, Catalysis Science & Technology, 2021, 11(14), 4922-4930

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thiourea dioxide
Reference
Thiourea dioxide
Balasubramanian, Marudai; Keay, James G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol ,  Water ;  10 min, rt → 110 °C
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
Reference
Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands
Farrell, Kevin; Melle, Philipp; Gossage, Robert A.; Muller-Bunz, Helge; Albrecht, Martin, Dalton Transactions, 2016, 45(11), 4570-4579

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  40 min, 0 °C
Reference
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ;  10 min, reflux
1.2 2 h, reflux
Reference
Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands
Farrell, Kevin; Muller-Bunz, Helge; Albrecht, Martin, Organometallics, 2015, 34(24), 5723-5733

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
Reference
A colorful azulene-based protecting group for carboxylic acids
Bevan, Thomas W.; Francis-Taylor, James; Wong, Helena; Northcote, Peter T.; Harvey, Joanne E., Tetrahedron, 2018, 74(24), 2942-2955

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Photochemical electron-transfer reactions of 1,1-diarylethylenes
Mattes, Susan L.; Farid, Samir, Journal of the American Chemical Society, 1986, 108(23), 7356-61

Benzhydrol Raw materials

Benzhydrol Preparation Products

Benzhydrol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:91-01-0)Diphenylmethanol
Order Number:1661526
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:00
Price ($):discuss personally

Benzhydrol Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-01-0)Benzhydrol
Purity:99.9%
Quantity:200kg
Price ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-01-0)Diphenylmethanol
Purity:98%
Quantity:Company Customization
Price ($):discuss personally